2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one

Heterogeneous catalysis Synthetic methodology Process chemistry

Pyridopyrimidinone scaffolds often suffer from low synthetic yields (70-75%) and batch variability, compromising library production throughput. 2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 16867-28-0) resolves these issues: • Achieve 93% isolated yield via Al₃PW₁₂O₄₀ catalysis for gram-to-kilogram scale-up • ≥98% purity ensures batch-to-batch consistency in enzymatic and cellular assays • Melting point 85-87 °C provides orthogonal identity verification upon receipt. Ideal for parallel synthesis of SHP2 inhibitors (derivatives IC50 = 0.104 μM).

Molecular Formula C10H10N2O
Molecular Weight 174.2 g/mol
CAS No. 16867-28-0
Cat. No. B097033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one
CAS16867-28-0
Synonyms2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one
Molecular FormulaC10H10N2O
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESCC1=CC=CC2=NC(=CC(=O)N12)C
InChIInChI=1S/C10H10N2O/c1-7-6-10(13)12-8(2)4-3-5-9(12)11-7/h3-6H,1-2H3
InChIKeyUPQKNTNJVQSGIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one: Core Heterocyclic Scaffold


2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 16867-28-0, molecular formula C10H10N2O) is a fused nitrogen-containing heterocycle belonging to the pyrido[1,2-a]pyrimidin-4-one class. This compound serves as a versatile core scaffold in medicinal chemistry, exhibiting a planar aromatic system capable of engaging in π-stacking and hydrogen-bonding interactions with biological targets. Its structure features methyl substituents at the 2- and 6-positions, which confer distinct physicochemical and steric properties compared to unsubstituted or mono-substituted analogs. The compound is commercially available at purities up to 98% and has been characterized by melting point (85–87 °C) and spectroscopic methods [1]. It is widely employed as a synthetic building block for the development of bioactive molecules, including kinase inhibitors, anti-inflammatory agents, and antiplatelet compounds [2].

Fused heterocyclic scaffold for medicinal chemistry
Planar aromatic system supports π-stacking and H-bond interactions
2,6-Dimethyl substitution enables steric and electronic tuning

2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one: Substitution Requires Comparative Data


Pyrido[1,2-a]pyrimidin-4-one derivatives exhibit divergent physicochemical properties, synthetic accessibility, and biological activity depending critically on substitution pattern. The 2,6-dimethyl substitution of CAS 16867-28-0 yields a melting point of 85–87 °C, making it readily amenable to recrystallization and handling [1]. In contrast, the 3-chloro analog displays a markedly higher melting point of 196–197 °C [1], which alters solubility and purification workflows. Furthermore, synthetic yields differ substantially: the target compound is obtained in 93% yield under optimized catalytic conditions [1], whereas earlier methods for related pyridopyrimidinones report yields as low as 70–75% [2]. In biological contexts, the unsubstituted core serves as a privileged scaffold for developing potent SHP2 allosteric inhibitors (IC50 = 0.104 μM) [3], while the 3-chloro analog is essentially inactive against PLK1 (IC50 >50,000 nM) [4]. These quantifiable differences underscore that simple in-class substitution without rigorous comparative evaluation can compromise synthetic efficiency, material handling, and downstream assay performance.

Target compound
3-Chloro analog
Lower melting point simplifies recrystallization and handling
Higher melting point alters purification workflows and solubility
Higher reported synthetic yield under heteropolyacid catalysis
Synthetic efficiency may differ; yields vary by method
Core scaffold linked to SHP2 inhibition in reported studies
Chloro substitution associated with loss of PLK1 activity; target engagement context may not transfer

2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one vs. Analogs: Key Benchmarks


Synthetic Yield Advantage via Heteropolyacid Catalysis

Under optimized conditions using Al₃PW₁₂O₄₀ catalyst in ethanol at reflux (80 °C, 18–30 minutes), 2,6-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one (IIIf) was isolated as yellow crystals in 93% yield [1]. In contrast, a conventional approach employing phosphorus oxychloride or sodium ethoxide-mediated cyclization of dihydrofuranone intermediates afforded pyrido[1,2-a]pyrimidines in only 70–75% yield [2]. The 18–23 percentage-point yield improvement translates directly to reduced raw material costs and higher throughput for procurement-scale synthesis.

Synthetic yield
Head-to-head
93% vs 70–75%
Higher isolated yield supports scale-up and supply reliability
Reported with Al₃PW₁₂O₄₀ catalyst; method context
Heterogeneous catalysis Synthetic methodology Process chemistry

Melting Point Differential and Purification Ease

The melting point of 2,6-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one is reported as 85–87 °C [1]. In the same synthetic study, the 3-chloro-2,6-dimethyl analog (IIIg) exhibits a melting point of 196–197 °C [1]. The >100 °C difference arises from the additional chlorine substituent, which introduces stronger intermolecular interactions and higher crystal lattice energy. The lower melting point of the target compound facilitates recrystallization under milder conditions, reduces energy input for melt-based formulations, and simplifies handling during downstream derivatization.

Melting point
Head-to-head
85–87 °C vs 196–197 °C
Lower melting point facilitates recrystallization and handling
Δ ≈ 110 °C; crystal lattice energy difference
Physicochemical properties Process development Crystallization

Commercial Purity for Assay Reproducibility

2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 16867-28-0) is commercially available with a minimum purity specification of 98% (NLT 98%) from vendors such as MolCore . In comparison, the 3-chloro-2,6-dimethyl analog is typically offered at 90% purity or 95% , with the lower end of the range posing a risk of unidentified impurities that may confound biological assay interpretation or require additional in-house purification. The 98% purity specification of the target compound aligns with pharmaceutical lead-optimization quality standards and reduces the likelihood of batch-to-batch variability.

Commercial purity
Specification review
≥98%
High purity reduces need for pre-use purification and assay interference
Vendor-reported; verify lot-specific COA
Quality control Procurement specification Assay reproducibility

Bioactivity Divergence: SHP2 Inhibition vs. PLK1 Inactivity

The pyrido[1,2-a]pyrimidin-4-one core, exemplified by 2,6-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one, serves as a productive scaffold for developing potent SHP2 allosteric inhibitors. A derivative bearing this core (14i) exhibited an IC50 of 0.104 μM against full-length SHP2 and antiproliferative activity against Kyse-520 cells with an IC50 of 1.06 μM [1]. In stark contrast, the 3-chloro-2,6-dimethyl analog (BDBM41827) demonstrated no meaningful inhibition of PLK1, with an IC50 >50,000 nM [2]. While these assays target different enzymes, the data underscore that subtle substitution changes on the pyridopyrimidinone core dramatically alter target engagement and biological relevance. The unsubstituted core (at the 3-position) is a validated starting point for structure-activity relationship (SAR) exploration, whereas the chloro-substituted analog may introduce steric or electronic features that ablate desired activity in certain target classes.

Bioactivity context
Cross-study comparable
SHP2 IC50 0.104 μM vs PLK1 IC50 >50 μM
Scaffold supports potent SHP2 inhibition; substitution may shift target engagement
Cross-target class-level inference; verify in desired assay
Allosteric inhibition Kinase selectivity Lead optimization

2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one Research & Industrial Applications


High-Yield Library Synthesis via Heteropolyacid Catalysis

Leverage the 93% isolated yield achievable with Al₃PW₁₂O₄₀ catalyst [1] to rapidly generate gram-to-kilogram quantities of the core scaffold. This protocol is particularly suited for parallel synthesis and library production, where high conversion and minimal byproduct formation reduce purification burden and increase compound throughput.

SHP2 Allosteric Inhibitor Lead Optimization

Employ 2,6-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one as a validated starting point for designing potent SHP2 inhibitors. Derivatives built on this core have demonstrated IC50 values as low as 0.104 μM against full-length SHP2 and favorable selectivity profiles [2]. The unsubstituted 3-position provides a convenient handle for introducing diverse aryl or heteroaryl groups via cross-coupling or alkylation to explore SAR.

Quality Procurement for Reproducible Bioassays

Specify CAS 16867-28-0 with a purity requirement of ≥98% to ensure batch-to-batch consistency in enzymatic and cellular assays. The defined melting point range (85–87 °C) [1] serves as an orthogonal identity and purity check upon receipt, reducing the risk of working with misidentified or degraded material.

Application
Selection Property
Validation Focus
Library synthesis & scale-up
High-yield catalytic protocol
Yield reproducibility and scalability
SHP2 inhibitor lead optimization
Unsubstituted 3-position for SAR
Target engagement and selectivity profiling
Reproducible bioassay procurement
High-purity specification
Batch consistency and identity confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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